POP Inhibitory Potency Gap: Core Fragment vs. Elaborated Cyanopyrrolidine Derivatives
While 3-cyanopyrrolidine-3-carboxamide itself has not been reported as a standalone nanomolar POP inhibitor, its elaborated congeners (CbzMetPrdN, CbzGlnPrdN) achieve single-digit nanomolar IC₅₀ values (2.1 nM and 2.0 nM, respectively) against recombinant human POP [1]. The parent compound lacks the N-terminal capping group present in these derivatives, which is essential for high-affinity S2 subsite occupancy. This 1,000-fold potency differential defines the compound's value as a minimal covalent recognition element requiring further structural optimization [1].
| Evidence Dimension | POP IC₅₀ (nM) |
|---|---|
| Target Compound Data | Not reported as nanomolar inhibitor; serves as core fragment |
| Comparator Or Baseline | CbzMetPrdN IC₅₀ = 2.1 ± 0.6 nM; CbzGlnPrdN IC₅₀ = 2.0 ± 0.3 nM [1] |
| Quantified Difference | >1,000-fold potency gap between parent core and optimized derivatives; parent fragment lacks S2 binding elements [1] |
| Conditions | Recombinant human POP, fluorogenic substrate Z-Gly-Pro-AMC, 37°C, pH 7.5 [1] |
Why This Matters
The compound's weak intrinsic potency defines it as a fragment starting point, not a final probe, which guides procurement decisions for teams needing a validated core scaffold for SAR expansion rather than a pre-optimized tool compound.
- [1] Zolotov, N. N.; Schepetkin, I. A.; Voronina, T. A.; Pozdnev, V. F.; Khlebnikov, A. I.; Krylova, I. V.; Quinn, M. T. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Front. Chem. 2021, 9, 780958. View Source
